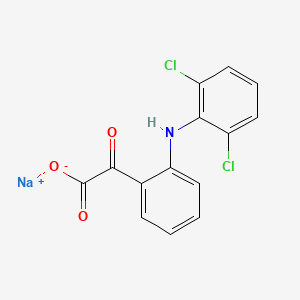

Keto Diclofenac Sodium Salt

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C14H8Cl2NNaO3 |

|---|---|

分子量 |

332.1 g/mol |

IUPAC名 |

sodium;2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate |

InChI |

InChI=1S/C14H9Cl2NO3.Na/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(19)20;/h1-7,17H,(H,19,20);/q;+1/p-1 |

InChIキー |

SLKWORWIFRJWLC-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |

製品の起源 |

United States |

Nomenclature, Structural Isomerism, and Chemical Identity of Keto Diclofenac Sodium Salt

Precise Chemical Naming and Structural Representation

Keto Diclofenac (B195802) Sodium Salt is chemically identified as sodium;2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate. nih.govlgcstandards.com It is the sodium salt of 2-(2,6-dichloroanilino)phenylglyoxylic acid. nih.govveeprho.com The compound is characterized by the molecular formula C₁₄H₈Cl₂NNaO₃ and a molecular weight of approximately 332.11 g/mol . lgcstandards.comlgcstandards.comsimsonpharma.combiocompare.com

The structure of Keto Diclofenac Sodium Salt consists of a phenylglyoxylic acid moiety attached to a 2,6-dichloroaniline (B118687) group. The presence of the ketone group at the alpha position relative to the carboxylic acid is a key feature of this molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | sodium;2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate nih.govlgcstandards.com |

| CAS Number | 70757-34-5 lgcstandards.comsimsonpharma.comchemicalbook.comsimsonpharma.com |

| Molecular Formula | C₁₄H₈Cl₂NNaO₃ nih.govlgcstandards.comlgcstandards.comsimsonpharma.combiocompare.com |

| Molecular Weight | 332.11 g/mol lgcstandards.comlgcstandards.comsimsonpharma.combiocompare.com |

| InChI | InChI=1S/C14H9Cl2NO3.Na/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(19)20;/h1-7,17H,(H,19,20);/q;+1/p-1 nih.govlgcstandards.com |

Distinction from Diclofenac and Related Analogs

This compound is structurally related to Diclofenac, a widely known non-steroidal anti-inflammatory drug (NSAID). veeprho.comchemicalbook.comcymitquimica.com Diclofenac's chemical name is 2-[2-(2,6-dichloroanilino)phenyl]acetic acid. lgcstandards.com The primary distinction between the two compounds lies in the side chain attached to the phenyl ring. Diclofenac has an acetic acid group (-CH₂COOH), whereas this compound possesses a glyoxylic acid group (-COCOOH), which includes a ketone functional group. lgcstandards.com

This compound is also referred to as Diclofenac Keto Analog or Diclofenac Glyoxillic Acid. veeprho.comsynzeal.com The latter, 2-(2,6-dichloroanilino)phenylglyoxylic acid, is the free acid form of this compound and has a CAS number of 66156-75-0. lgcstandards.comsynzeal.comalentris.orgweblivelink.comsimsonpharma.compharmaffiliates.comvivanls.com Keto Diclofenac is considered an impurity of Diclofenac. chemicalbook.comcymitquimica.com

Table 2: Comparison of Keto Diclofenac and Diclofenac

| Feature | This compound | Diclofenac Sodium |

| Chemical Name | sodium;2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate nih.govlgcstandards.com | Sodium 2-[2-(2,6-dichloroanilino)phenyl]acetate lookchem.com |

| Side Chain | Glyoxylic acid sodium salt (-COCOONa) | Acetic acid sodium salt (-CH₂COONa) |

| CAS Number | 70757-34-5 lgcstandards.comsimsonpharma.comchemicalbook.comsimsonpharma.com | 15307-79-6 lgcstandards.comlookchem.com |

| Molecular Formula | C₁₄H₈Cl₂NNaO₃ nih.govlgcstandards.comlgcstandards.comsimsonpharma.combiocompare.com | C₁₄H₁₀Cl₂NNaO₂ |

| Molecular Weight | 332.11 g/mol lgcstandards.comlgcstandards.comsimsonpharma.combiocompare.com | 318.13 g/mol |

Isomeric Considerations and Conformational Analysis

The structure of this compound allows for rotational isomerism, or conformational isomers, due to the single bonds connecting the phenyl rings and the aniline (B41778) nitrogen, as well as the bond between the phenyl ring and the glyoxylic acid moiety. The two chlorine atoms in the ortho positions on one of the phenyl rings create steric hindrance that influences the preferred conformation of the molecule. nih.gov This steric hindrance forces the phenyl rings into a non-planar arrangement, which is a characteristic feature of diclofenac and its derivatives. nih.gov

Compound Names Mentioned:

this compound

Diclofenac

Diclofenac Glyoxillic Acid

2-[2-(2,6-Dichloroanilino)phenyl]-2-oxoacetic acid sodium salt

2-(2,6-Dichloroanilino)phenylglyoxylic acid

Sodium;2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate

Diclofenac Keto Analog

2-[2-(2,6-dichloroanilino)phenyl]acetic acid

Sodium 2-[2-(2,6-dichloroanilino)phenyl]acetate

Synthetic Methodologies and Derivatization Strategies of Keto Diclofenac Sodium Salt

Synthesis Pathways for Keto Diclofenac (B195802) Acid Precursors

The synthesis of the direct precursor to Keto Diclofenac Sodium Salt, 2-(2-((2,6-dichlorophenyl)amino)phenyl)-2-oxoacetic acid, involves the formation of an α-keto acid moiety. While specific literature detailing a singular, optimized pathway for this exact molecule is sparse, its synthesis can be extrapolated from established methodologies for creating α-keto acids from arylacetic acid derivatives. mdpi.comwikipedia.org

One plausible route is the direct oxidation of the methylene (B1212753) group (-CH2-) in diclofenac acid. Various oxidizing agents are known to convert an activated methylene group adjacent to an aromatic ring into a carbonyl group. mdpi.com However, this approach requires careful selection of reagents to avoid over-oxidation or degradation of the parent molecule, as studies on diclofenac degradation show its susceptibility to oxidative processes which can lead to ring cleavage and the formation of multiple by-products. unina.itnih.govrsc.org

Alternative strategies involve multi-step syntheses common for α-keto acids:

Oxidation of α-hydroxy acids: A corresponding α-hydroxy acid precursor, 2-hydroxy-2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid, could be synthesized and subsequently oxidized to the target α-keto acid. Chemoselective oxidation of α-hydroxy acids can be achieved using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org

From Acyl Cyanides: The hydrolysis of an acyl cyanide intermediate can yield an α-keto acid. google.com

Friedel-Crafts Acylation: Aromatic hydrocarbons can undergo Friedel-Crafts acylation with reagents like ethyl oxalyl chloride to produce aryl α-keto esters, which can then be hydrolyzed to the corresponding α-keto acid. mdpi.com

These pathways represent fundamental organic synthesis strategies that can be adapted to produce the keto diclofenac acid precursor.

| Pathway | Description | Key Reagents/Conditions |

| Direct Oxidation | Oxidation of the methylene group of Diclofenac acid. | Strong oxidizing agents (e.g., KMnO4, SeO2). Requires careful control to prevent side reactions. mdpi.com |

| α-Hydroxy Acid Oxidation | Synthesis of an α-hydroxy acid intermediate followed by selective oxidation. | AZADO, O2. organic-chemistry.org |

| Acyl Cyanide Hydrolysis | Formation of an acyl cyanide followed by acid-catalyzed hydrolysis. | NaCN followed by H3O+. google.com |

| Friedel-Crafts Acylation | Acylation of a suitable aromatic precursor with an oxalyl derivative. | Ethyl oxalyl chloride, AlCl3. mdpi.com |

Salt Formation Mechanisms to this compound

The conversion of the keto diclofenac acid precursor, 2-(2-((2,6-dichlorophenyl)amino)phenyl)-2-oxoacetic acid, to its sodium salt is a straightforward acid-base neutralization reaction. The carboxylic acid functional group (-COOH) on the precursor molecule is acidic due to the resonance stabilization of its conjugate base, the carboxylate anion (-COO⁻).

When the keto diclofenac acid is treated with a sodium-containing base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO3), the acidic proton of the carboxylic acid is transferred to the base. This results in the formation of the sodium carboxylate salt (this compound) and a corresponding conjugate acid (water or carbonic acid).

For instance, the reaction with sodium bicarbonate proceeds as follows: C₁₄H₉Cl₂NO₃ (acid) + NaHCO₃ (base) → C₁₄H₈Cl₂NNaO₃ (salt) + H₂CO₃ (carbonic acid)

The resulting sodium salt typically exhibits increased aqueous solubility compared to its parent carboxylic acid, a common principle in pharmaceutical chemistry. cyberleninka.ru

Continuous Flow Synthesis Approaches for Analogous Compounds

While specific continuous flow synthesis methods for this compound are not detailed in the literature, significant advancements in this area have been reported for the analogous compound, Diclofenac Sodium. These approaches highlight a move towards more efficient, sustainable, and automated pharmaceutical manufacturing.

Researchers have developed integrated six-step continuous flow processes for synthesizing Diclofenac Sodium from basic starting materials like aniline (B41778) and chloroacetic acid. These systems often feature innovative steps such as a cascade etherification/Smiles rearrangement, which can improve atom and step economy compared to traditional batch processing. Key advantages of these flow synthesis approaches include:

High Efficiency: Significantly reduced reaction times, with total residence times of less than 3.5 hours being reported.

Improved Sustainability: Avoidance of wasteful steps, such as the amide hydrolysis and re-acylation required in some batch syntheses.

Enhanced Safety and Control: Precise control over reaction conditions (temperature, pressure, stoichiometry) minimizes the formation of impurities and handles potentially hazardous intermediates more safely.

Given these benefits, it is conceivable that similar continuous flow methodologies could be adapted for the synthesis of this compound, potentially by integrating an oxidation step into the flow sequence to convert a diclofenac intermediate into the corresponding keto-acid derivative before the final salt formation.

Exploration of Novel Synthetic Routes and Reaction Conditions

Beyond continuous flow, other novel approaches in the synthesis of diclofenac and its intermediates could be applied to the synthesis of keto diclofenac. These explorations aim to improve yield, purity, and environmental footprint compared to classical methods.

One area of innovation is the use of phase transfer catalysts in key steps like intramolecular Friedel-Crafts reactions. For the synthesis of the diclofenac intermediate 1-(2,6-dichlorophenyl)indoline-2-ketone, the use of catalysts such as tetrabutylammonium (B224687) fluoride (B91410) or polyethylene (B3416737) glycol has been shown to facilitate the reaction, leading to high yields (87-90%) and purities ( >99%). This approach can offer milder reaction conditions and easier product isolation.

Another novel technique is the application of ultrasound (sonication) to drive reactions. Ultrasound has been used to improve the efficiency of Ullmann-type coupling reactions, a key C-N bond-forming step in some diclofenac synthesis routes. Reports indicate that yields can be increased by over 20% compared to conventional heating methods. This technique can also enable the use of more environmentally benign solvents, such as water.

These novel conditions—phase transfer catalysis and sonication—represent valuable tools for optimizing the synthesis of complex molecules like the keto diclofenac acid precursor, potentially leading to more efficient and scalable manufacturing processes.

Derivatization for Chemical Modification and Characterization

The structure of keto diclofenac acid contains two primary reactive sites for derivatization: the carboxylic acid group and the ketone group. nih.gov These functional groups can be modified to create new chemical entities or to facilitate analysis.

Esterification and Related Derivatization Techniques

The carboxylic acid moiety of the keto diclofenac precursor is readily converted into a variety of derivatives, with esterification being a common modification.

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling reagent. A common laboratory method involves activating the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which then readily reacts with an alcohol to yield the corresponding ester. This method is effective for producing simple alkyl esters, such as ethyl or methyl esters.

Amide Formation: Similar to esterification, amides can be formed by reacting the activated carboxylic acid (e.g., the acyl chloride) with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry for creating analogues of carboxylic acid-containing drugs.

These derivatization techniques are fundamental for creating libraries of related compounds for structure-activity relationship studies or for producing prodrugs where the ester or amide linkage is designed to be cleaved in vivo.

Functional Group Modifications for Analytical Purposes

Derivatization is a crucial technique for preparing molecules for certain types of chemical analysis, particularly gas chromatography (GC), which requires volatile and thermally stable analytes. Both the carboxylic acid and ketone functional groups of keto diclofenac acid can be modified to enhance its suitability for GC-mass spectrometry (GC-MS) analysis.

Carboxylic Acid Derivatization: The polar and non-volatile carboxylic acid group is typically converted into a less polar, more volatile ester. This is often achieved through silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or by reaction with reagents such as ethyl chloroformate (ECF) to form an ethyl ester. nih.govturkjps.org

Ketone Derivatization: The ketone group can also be derivatized to improve chromatographic properties. For α-keto acids, a common strategy is to react the keto group with an O-alkoxyamine, such as ethoxyamine hydrochloride, to form an O-ethoxime. This modification blocks the reactive keto group and increases stability. rsc.org

Advanced Structural Elucidation and Characterization of Keto Diclofenac Sodium Salt

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of Keto Diclofenac (B195802) Sodium Salt. Each technique provides unique insights into the compound's functional groups, electronic transitions, and atomic connectivity.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups.

For Keto Diclofenac Sodium Salt, the key structural changes compared to diclofenac sodium are the loss of the aliphatic methylene (B1212753) (-CH₂) group and the introduction of an α-keto (C=O) group. The FT-IR spectrum is expected to reflect these changes distinctly. The characteristic N-H stretch of the secondary amine, C=C stretching from the aromatic rings, and C-Cl stretching vibrations would remain. simsonpharma.com However, the most significant difference would be the appearance of a strong absorption band corresponding to the new ketone carbonyl group, typically in the region of 1680-1750 cm⁻¹. Furthermore, the spectrum would show a strong band for the asymmetric stretching of the carboxylate anion (COO⁻), similar to diclofenac sodium. nih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound vs. Diclofenac Sodium

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for Diclofenac Sodium |

|---|---|---|

| N-H Stretch (Secondary Amine) | ~3380 | ~3388 acs.org |

| C-H Aromatic Stretch | ~3050 | ~3035 Current time information in Bangalore, IN. |

| C-H Aliphatic Stretch | Absent | ~2971 |

| C=O Stretch (α-Keto) | ~1690 (Expected) | Absent |

| C=O Stretch (Carboxylate) | ~1580 | ~1575 Current time information in Bangalore, IN. |

| C=C Aromatic Stretch | ~1500-1600 | ~1505 molport.com |

| C-N Aromatic Amine Stretch | ~1280-1310 | ~1282-1305 Current time information in Bangalore, IN. |

| C-Cl Stretch | ~750 | ~747 Current time information in Bangalore, IN. |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and aromatic rings often produce strong Raman signals. The Raman spectrum of this compound would be dominated by bands from the phenylacetate (B1230308) and dichlorophenyl rings. iaea.org Key expected bands would include ring stretching vibrations around 1600 cm⁻¹ and C-N-C stretching. vivanls.com

Surface-Enhanced Raman Spectroscopy (SERS) can dramatically amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold colloids. nih.gov For this compound, SERS studies would reveal the molecule's orientation upon adsorption. It is likely that the molecule would bind to the metal surface via the lone pair electrons of the oxygen atoms in the carboxylate and α-keto groups, leading to significant enhancement of the vibrational modes associated with these functionalities. nih.govnih.gov

Table 2: Key Raman Bands for Diclofenac Sodium and Expected Observations for the Keto Derivative

| Assignment | Reported Raman Shift (cm⁻¹) for Diclofenac Sodium | Expected Observation for this compound |

|---|---|---|

| Ring Stretching (Phenylacetate) | ~1605 iaea.org | Similar band expected |

| Ring Stretching (Dichlorophenyl) | ~1586 iaea.org | Similar band expected |

| Asymmetric COO⁻ Stretch | ~1580 iaea.org | Band may be shifted or convoluted with C=O keto signal |

| C-N-C Stretch | ~1236 vivanls.com | Similar band expected |

| CH Bending (Ring) | ~1159 vivanls.com | Similar band expected |

| C-H Aliphatic Wagging | Present | Absent |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present.

Diclofenac sodium in various solvents exhibits a λmax around 276-281 nm, attributed to the π → π* transitions within the aromatic rings and the non-bonding electron transitions of the aniline (B41778) nitrogen. researchgate.netresearchgate.net The introduction of the α-keto group in this compound creates a new, conjugated system involving the phenyl ring and the two carbonyl groups (the ketone and the carboxylate). This extension of the chromophore is expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength compared to the parent diclofenac. Studies on the photodegradation of diclofenac, which can form ketone products, support the appearance of new absorption bands. clearsynth.com

Table 3: UV-Vis Absorption Data

| Compound | Solvent | Reported/Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Diclofenac Sodium | Water/Methanol (B129727) | ~276-281 researchgate.netresearchgate.net | >10⁴ researchgate.net |

| This compound | Not Reported | Expected > 281 nm | Not Reported |

NMR spectroscopy is arguably the most powerful tool for de novo structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

For this compound, the most definitive evidence in the ¹H NMR spectrum would be the complete absence of the singlet signal for the methylene protons (-CH₂-), which is characteristically observed around 3.64 ppm in the spectrum of diclofenac. The aromatic proton signals, corresponding to the seven protons on the two phenyl rings, would still be present in the range of approximately 6.2 to 7.6 ppm, though their chemical shifts might be slightly altered due to the electronic effect of the adjacent keto group.

The ¹³C NMR spectrum would provide even more conclusive proof. The signal for the methylene carbon of diclofenac would be absent. A new, highly deshielded signal for the ketone carbonyl carbon would be expected to appear in the range of 180-200 ppm. Additionally, the signal for the carboxylate carbon would be present, typically around 170-180 ppm. The chemical shifts of the aromatic carbons would also be present, providing a complete carbon fingerprint of the molecule.

Table 4: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for Diclofenac and Expected Shifts for Keto Diclofenac

| ¹H NMR | Diclofenac Sodium (in DMSO-d₆) iaea.org | This compound (Expected) |

|---|---|---|

| Aromatic-H | 6.25 - 7.45 ppm (m, 7H) | Similar multiplet pattern, potentially shifted |

| -NH- | ~10.15 ppm (s, 1H) | Signal present, potentially shifted |

| -CH₂- | ~3.43 ppm (s, 2H) | Signal Absent |

| ¹³C NMR | Diclofenac (in CDCl₃) | This compound (Expected) |

| Aromatic-C | ~109 - 143 ppm | Signals present, potentially shifted |

| -CH₂- | ~35.8 ppm | Signal Absent |

| Carboxylate C=O | ~173.7 ppm | Signal present (~170-180 ppm) |

| Ketone C=O | Absent | Signal present (~180-200 ppm) |

Vibrational Spectroscopy

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal would allow for a complete structural solution, yielding precise bond lengths, bond angles, and the crystal packing arrangement.

Studies on diclofenac sodium have revealed various hydrated forms, such as a tetrahydrate which crystallizes in the monoclinic space group P2(1)/m. The powder X-ray diffraction (PXRD) pattern of crystalline diclofenac sodium shows characteristic sharp peaks, confirming its crystalline nature.

For this compound, a PXRD analysis would provide a unique diffraction pattern, serving as a fingerprint for its solid form. Should single crystals be grown, a full crystallographic analysis would confirm the molecular geometry, including the planarity of the phenyl rings and the torsion angles between them, which are crucial for understanding its interaction with biological targets. Such data is not currently available in the public domain but would be essential for a complete solid-state characterization.

Single-Crystal X-ray Diffraction (SCXRD) for Anhydrate and Hydrate (B1144303) Forms

For this compound, SCXRD analysis would be crucial for:

Unambiguous Structure Confirmation: Confirming the molecular connectivity and conformation of the keto-diclofenac anion and the coordination of the sodium cation.

Identifying Polymorphs and Solvates: Differentiating between various crystalline forms (polymorphs), as well as anhydrate and hydrate forms, by revealing the precise arrangement of molecules and the presence and location of any solvent (water) molecules within the crystal lattice. mdpi.com

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique for the characterization of crystalline materials. researchgate.net Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline or powdered sample. The technique provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. researchgate.net

In the analysis of this compound, PXRD would be applied to:

Phase Identification: Each crystalline form (polymorph, hydrate, or anhydrate) of the compound will produce a unique PXRD pattern. These experimental patterns can be compared to reference patterns calculated from SCXRD data or to those of known batches to confirm the identity of the crystalline phase. mdpi.comresearchgate.net

Purity Assessment: The presence of other crystalline phases or impurities can be detected by the appearance of additional peaks in the diffractogram.

Monitoring Crystal Transformations: PXRD is invaluable for studying phase transitions that may occur due to changes in temperature, humidity, or during manufacturing processes. researchgate.net

Currently, dedicated and published PXRD patterns specifically for this compound are not available in scientific literature. For related compounds like Diclofenac Sodium, PXRD is routinely used to confirm the consistency between bulk powder samples and the single crystals analyzed by SCXRD. mdpi.com

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are essential for characterizing the solid-state properties of pharmaceutical compounds like this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. akjournals.com It is highly sensitive to thermal events, providing quantitative information about phase transitions.

For this compound, a DSC thermogram would reveal:

Melting Point and Enthalpy of Fusion: A sharp endothermic peak indicates the melting of the crystalline solid, providing its melting point and the energy required for the transition.

Polymorphic Transitions: Solid-solid phase transitions from one polymorphic form to another would appear as either endothermic or exothermic events prior to melting.

Dehydration/Desolvation: The loss of water or other solvents from a hydrate or solvate crystal is typically observed as a broad endothermic peak.

Decomposition: Exothermic events following the melt can indicate thermal decomposition of the compound. akjournals.com

Specific DSC thermograms for this compound are not found in the reviewed scientific literature. In studies of the parent compound, Diclofenac Sodium, DSC has been used to investigate its melting characteristics and thermal decomposition, which can be complex and influenced by the atmospheric conditions during the experiment. akjournals.com

Thermogravimetric Analysis (TGA) for Decomposition and Volatilization

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. netzsch.com This technique is particularly useful for quantifying mass loss associated with decomposition, dehydration, or volatilization.

A TGA curve for this compound would provide key information on:

Thermal Stability: The temperature at which the compound begins to lose mass is a direct indicator of its thermal stability.

Solvent/Water Content: For hydrate or solvate forms, TGA can precisely quantify the percentage of water or solvent present in the crystal lattice, which is observed as a distinct mass loss step.

Decomposition Profile: The technique shows the temperature ranges over which decomposition occurs and the percentage of mass lost at each stage.

While detailed TGA data for this compound is not available in published studies, analysis of the related compound Diclofenac Sodium shows that its degradation begins at approximately 281°C and proceeds in multiple steps with significant mass loss. netzsch.com

Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy for crystal habit)

Microscopic techniques are employed to visualize the size, shape (morphology), and surface characteristics of crystalline particles. Scanning Electron Microscopy (SEM) is a powerful tool for this purpose, providing high-resolution images of a sample's surface topography.

The application of SEM to this compound would allow for the characterization of:

Crystal Habit: SEM images reveal the external shape of the crystals (e.g., needles, plates, prisms), which is an expression of the internal crystal structure.

Surface Texture: The surface features of the crystals, such as smoothness, roughness, or the presence of defects, can be examined in detail.

Specific SEM micrographs detailing the crystal habit of this compound are not present in the available scientific literature. For related compounds, SEM is often used to observe how formulation processes affect the morphology of the drug particles within a final product. belgium.be

Elemental Analysis

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a compound. It is a fundamental technique used to verify the empirical formula of a synthesized or isolated compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₄H₈Cl₂NNaO₃. nih.gov This calculated composition serves as a benchmark against which experimental results would be compared to confirm the purity and identity of the compound.

Below is the calculated elemental composition for this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 50.64 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 2.43 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 21.35 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.22 |

| Sodium | Na | 22.990 | 1 | 22.990 | 6.92 |

| Oxygen | O | 15.999 | 3 | 47.997 | 14.45 |

| Total | 332.118 | 100.00 |

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Frontier in Scientific Literature

A thorough investigation into existing scientific literature reveals a notable absence of specific theoretical and computational chemistry studies focused on the compound “this compound,” also identified by its IUPAC name, sodium;2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate. While extensive research exists for the widely-used anti-inflammatory drug Diclofenac Sodium, its keto-derivative has not been the subject of dedicated computational analysis according to publicly available research.

Computational chemistry, a critical field in modern drug discovery and materials science, employs powerful techniques to predict and analyze the behavior of molecules at the atomic level. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are instrumental in elucidating electronic structures, optimizing molecular geometries, and determining vibrational frequencies. Similarly, molecular modeling and simulation provide invaluable insights into intermolecular forces, conformational stability, and interactions with other materials.

However, the application of these sophisticated computational tools to this compound has not been documented in peer-reviewed journals or academic databases. Consequently, detailed research findings regarding its quantum chemical properties, molecular conformations, intermolecular interactions, and adsorption behavior on surfaces like nanographene are not available.

The creation of a scientifically accurate article, as per the requested detailed outline, is therefore not feasible at this time. Generating content for the specified sections would require non-existent data and would amount to speculation rather than a factual report based on scientific research.

Future computational studies are necessary to build a foundational understanding of the molecular properties of this compound, which could illuminate its chemical behavior, stability, and potential interactions in various environments. Until such research is conducted and published, a detailed theoretical analysis remains an open area for scientific exploration.

Theoretical and Computational Chemistry Studies of Keto Diclofenac Sodium Salt

Molecular Modeling and Simulation

Crystal Lattice Energy Calculations

Crystal lattice energy is the energy required to separate one mole of an ionic solid into its gaseous ions. It is a critical measure of the stability of the crystal structure. khanacademy.org Theoretical calculations of lattice energy provide profound insights into the forces holding the crystal together, which are primarily electrostatic. libretexts.org

The calculation of lattice energy can be approached using principles of electrostatics, considering the solid as a collection of positive and negative ions. libretexts.org A fundamental approach is the Born-Mayer equation, which sums the electrostatic attractions and repulsions between ions (the Madelung constant term) and a term that accounts for short-range repulsion due to the Pauli exclusion principle. libretexts.org

The total electrostatic energy is calculated by summing all the interactions between the ions in the crystal. This was first achieved by the German physicist Erwin Madelung. libretexts.org The Madelung constant (A) is a geometrical factor that depends only on the arrangement of ions in the crystal lattice. libretexts.orglibretexts.org

N_A = Avogadro's constant, M = Madelung constant, z⁺/z⁻ = charges of the cation and anion, e = elementary charge, ε₀ = permittivity of free space, r₀ = equilibrium inter-ionic distance, B = repulsion constant, ρ = a constant related to the compressibility of the crystal.

Mathematical Modeling of Physical Phenomena

Mathematical models are essential tools for understanding and predicting the behavior of pharmaceutical systems. researchgate.net In the context of Keto Diclofenac (B195802) Sodium Salt, these models can describe complex processes such as its diffusion through and release from various materials.

Diffusion Kinetics in Material Matrices

While specific studies on the diffusion kinetics of Keto Diclofenac Sodium Salt are limited, extensive research on the parent compound, Diclofenac Sodium, provides a robust framework for understanding these processes. The release of a drug from a matrix, such as a hydrogel, is a complex phenomenon governed by factors like water uptake, swelling of the matrix, drug diffusion, and matrix erosion. researchgate.net

To analyze the mechanism of drug release, several kinetic models are employed. These models fit experimental release data to mathematical equations to determine the underlying transport mechanisms. ijprs.comresearchgate.net

Zero-Order Kinetics: Describes systems where the drug release rate is constant over time.

First-Order Kinetics: Characterizes systems where the release rate is proportional to the amount of remaining drug.

Higuchi Model: Used for systems where release is primarily driven by diffusion.

Korsmeyer-Peppas Model: A semi-empirical model that describes drug release from a polymeric system and can help elucidate the transport mechanism. The 'n' value from this model is indicative of the release mechanism (n ≤ 0.5 for Fickian diffusion, 0.5 < n < 1.0 for anomalous or non-Fickian transport, and n = 1.0 for Case-II transport). researchgate.net

Research on Diclofenac Sodium release from Carbopol-g-poly(acrylic acid) hydrogels demonstrated that the release mechanism was best described by the Korsmeyer-Peppas model, with "n" values ranging from 0.5129 to 0.7413. This indicates that the drug release follows a non-Fickian or anomalous diffusion pattern, suggesting a combination of diffusion and polymer swelling controls the release process. researchgate.net

Table 2: Kinetic Modeling of Diclofenac Sodium Release from a Hydrogel Matrix

| Formulation Code | Zero-Order (R²) | First-Order (R²) | Higuchi (R²) | Korsmeyer-Peppas (R²) | Release Exponent (n) |

|---|---|---|---|---|---|

| F1 | 0.8815 | 0.9811 | 0.9613 | 0.9893 | 0.5129 |

| F2 | 0.8912 | 0.9715 | 0.9718 | 0.9915 | 0.5916 |

| F3 | 0.9108 | 0.9892 | 0.9819 | 0.9934 | 0.6318 |

| F4 | 0.9316 | 0.9736 | 0.9903 | 0.9951 | 0.6923 |

| F5 | 0.9413 | 0.9619 | 0.9941 | 0.9972 | 0.7413 |

(Data adapted from a study on Diclofenac Sodium release from Car934-g-poly(acrylic acid) hydrogels. researchgate.net)

Multifractal Theory of Motion in Transport Phenomena

Beyond classical kinetic models, the multifractal theory of motion offers a more sophisticated approach to understanding drug release. nih.gov This theoretical model is particularly useful for describing complex systems where the dynamics of the structural units occur on continuous but non-differentiable curves (multifractal curves). nih.gov

This theory posits that the drug release mechanism can be understood through synchronous dynamics at both differentiable (classical) and non-differentiable (fractal) scales. nih.gov It moves beyond simple diffusion or swelling models to account for the intricate and often non-linear interactions between the drug and the polymer matrix. nih.gov

Studies modeling the release of Diclofenac Sodium from chitosan-based hydrogels have successfully applied this multifractal model. nih.gov The model's validation on various formulations suggests it can be a valuable tool for estimating drug release and improving the design of drug delivery systems. nih.gov In these studies, the release curves for different formulations correspond to different fractal degrees, implying that the drug-release processes take place on multiple resolution scales. nih.gov For instance, in one study, the degree of fractality was found to decrease as the concentration of a hydrophilic polymer (PEG) decreased, correlating with a faster release rate. nih.gov This demonstrates that the fractal degree can accurately describe changes in the matrix's properties, such as hydrophilicity. nih.gov

Table 3: Fractal Analysis of Diclofenac Sodium Release from Chitosan (B1678972) Hydrogels

| Formulation | Hydrophilic Component | Fractal Degree | Correlation (R²) | Release Characteristic |

|---|---|---|---|---|

| D1.5 | Low | 1.3 | > 0.97 | Slower Release |

| D2 | High | 1.7 | > 0.97 | Faster Release |

(Data adapted from studies on Diclofenac Sodium release from chitosan hydrogels. nih.govnih.gov)

Analytical Methodologies for Chemical Assessment and Purity Profiling of Keto Diclofenac Sodium Salt

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of Keto Diclofenac (B195802) Sodium Salt and its related substances. The high-resolving power of these methods allows for the detailed analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Keto Diclofenac Sodium Salt due to its precision, accuracy, and specificity. researchgate.netresearchgate.net The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and quantification.

A typical reversed-phase HPLC method utilizes a C18 column, which is effective for separating non-polar and moderately polar compounds like diclofenac derivatives. researchgate.netscispace.com The mobile phase composition is a critical factor, often consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov The pH of the aqueous phase is adjusted to control the ionization state of the analyte, thereby influencing its retention on the column. For instance, a mobile phase comprising acetonitrile and a phosphate (B84403) buffer with an adjusted pH can provide excellent separation. nih.gov

Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the analytical procedure. allsubjectjournal.comrjptonline.orgslideshare.net Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov Linearity is typically established over a concentration range that brackets the expected sample concentration, with correlation coefficients (r²) consistently exceeding 0.999. nih.govbohrium.com Accuracy is assessed through recovery studies, with results generally falling within 98-102%. Precision, evaluated at both repeatability and intermediate levels, should exhibit a relative standard deviation (RSD) of less than 2%. rjptonline.org

Table 1: Example of HPLC Method Parameters for Diclofenac Sodium Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 3 µm) |

| Mobile Phase | Acetonitrile and 0.05 M Orthophosphoric Acid (pH 2.0) (65:35 v/v) nih.gov |

| Flow Rate | 2.0 mL/min nih.gov |

| Detection Wavelength | 210 nm nih.gov |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C nih.gov |

| Internal Standard | Lidocaine nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of impurities and for compounds that can be made volatile. researchgate.net For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. nih.govturkjps.org

Derivatization agents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or pentafluorobenzyl bromide (PFBBr) can be used to convert the analyte into a more volatile form suitable for GC analysis. nih.govnih.gov For example, MSTFA can be used to create a silyl (B83357) derivative. nih.gov Another approach involves the use of ethyl chloroformate for derivatization. nih.govturkjps.org

The GC-MS method offers high sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities. nih.gov The mass spectrometer provides structural information, which is invaluable for the unambiguous identification of unknown compounds. analis.com.my Method validation for GC-MS includes assessing parameters such as linearity, LOD, and LOQ, with the limit of detection often reaching the nanogram-per-milliliter (ng/mL) level. nih.gov

Table 2: GC-MS Parameters for the Analysis of Diclofenac

| Parameter | Condition |

|---|---|

| Column | DB-1 (30 m x 0.32 mm i.d.) turkjps.org |

| Carrier Gas | Nitrogen turkjps.org |

| Flow Rate | 2.5 mL/min turkjps.org |

| Temperature Program | Initial 150°C for 3 min, ramp at 20°C/min to 280°C, hold for 5 min turkjps.org |

| Detector | Flame Ionization Detection (FID) or Mass Spectrometry (MS) nih.govanalis.com.my |

| Derivatizing Agent | Ethyl Chloroformate nih.govturkjps.org |

Ion-Pair Chromatography Applications

Ion-pair chromatography is a variation of reversed-phase HPLC that is particularly useful for the separation of ionic or highly polar compounds like this compound. researchgate.netnih.gov This technique involves the addition of an ion-pairing reagent to the mobile phase. The ion-pairing reagent is a large organic ion with a charge opposite to that of the analyte.

This reagent forms a neutral ion-pair with the analyte, which can then be retained and separated on a non-polar stationary phase like C18. researchgate.netnih.gov Common ion-pairing reagents for anionic compounds like diclofenac derivatives include quaternary ammonium (B1175870) salts such as tetrabutylammonium (B224687) hydroxide (B78521). ijper.org

The concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content are critical parameters that need to be optimized to achieve the desired separation. researchgate.netnih.gov This method has been successfully applied to the simultaneous determination of diclofenac and other compounds in binary mixtures. ijper.org

Spectrophotometric Determination Methods

Spectrophotometric methods are widely used for the quantitative analysis of this compound due to their simplicity, speed, and cost-effectiveness. brjac.com.br These methods are based on the measurement of light absorption by the analyte in the ultraviolet (UV) or visible region of the electromagnetic spectrum.

UV-Visible Spectrophotometry for Quantification and Purity

UV-Visible spectrophotometry is a straightforward and rapid method for the quantification of this compound in bulk and pharmaceutical formulations. brjac.com.brwordpress.com The method relies on the principle that the compound absorbs light at a specific wavelength in the UV region. The wavelength of maximum absorbance (λmax) for diclofenac sodium is typically observed around 275-285 nm, depending on the solvent used. brjac.com.brajpaonline.com

Methanol and ethanol (B145695) are commonly used solvents for preparing solutions for UV analysis. allsubjectjournal.comrjptonline.org The method is validated for linearity, accuracy, and precision as per ICH guidelines. allsubjectjournal.com Beer-Lambert's law is generally obeyed over a specific concentration range, allowing for accurate quantification. ajpaonline.com

Table 3: Validation Parameters for a UV-Visible Spectrophotometric Method

| Parameter | Result |

|---|---|

| Solvent | Methanol allsubjectjournal.com |

| λmax | 276 nm slideshare.networdpress.com |

| Linearity Range | 10-50 µg/mL allsubjectjournal.com |

| Correlation Coefficient (r²) | 0.997 allsubjectjournal.com |

| Mean % Recovery | 99.38% allsubjectjournal.com |

Visible Spectrophotometry with Complex Formation

Visible spectrophotometry can also be employed for the determination of this compound through the formation of a colored complex with a specific reagent. This approach shifts the absorbance to the visible region, which can sometimes reduce interference from excipients that absorb in the UV range.

One such method involves the reaction of diclofenac with copper (II) ions to form a green-colored complex that exhibits maximum absorbance at around 680 nm. researchgate.netscielo.br The reaction conditions, such as pH and reagent concentration, are optimized to ensure complete complex formation. scielo.br Another method utilizes the reaction with p-chloranil in a methanol medium, which produces a charge-transfer complex with a λmax at 535 nm. redalyc.org These colorimetric methods have been shown to be accurate and precise for the quantification of diclofenac in various pharmaceutical preparations. scielo.br

Impurity Profiling and Chemical Degradation Product Analysis

The comprehensive assessment of impurities and degradation products is a cornerstone of pharmaceutical quality control. For this compound, a robust analytical framework is essential to identify, quantify, and control substances that may arise during its synthesis or upon storage. This ensures the safety, efficacy, and stability of the final drug substance. The methodologies employed for impurity profiling and the analysis of chemical degradation products are detailed in the following sections.

The identification of related substances in this compound involves the characterization of organic molecules that are structurally similar to the parent compound. These substances can be process-related impurities, which are by-products or unreacted starting materials from the manufacturing process, or they can be degradation products formed during storage.

Given that this compound is itself considered an impurity of Diclofenac, its own impurity profile may contain compounds that are also recognized as impurities of Diclofenac. The structural elucidation of these related substances is typically achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is the primary method for separation, often coupled with mass spectrometry (MS) for molecular weight determination and fragmentation analysis. Nuclear magnetic resonance (NMR) spectroscopy is then utilized for the definitive structural confirmation of isolated impurities.

Some potential related substances that could be associated with this compound, based on its chemical structure and relationship to Diclofenac, are listed below.

Table 1: Potential Related Substances of this compound

| Compound Name | Molecular Formula | Potential Origin |

|---|---|---|

| Diclofenac Impurity A | C₁₄H₉Cl₂NO | Process-Related |

| Diclofenac EP Impurity D (Sodium Salt) | C₁₄H₁₀BrClNNaO₂ | Process-Related |

| Diclofenac EP Impurity F | C₁₄H₁₀Cl₃NO | Process-Related |

| 2,6-Dichlorodiphenylamine | C₁₂H₉Cl₂N | Starting Material |

Stability-indicating methods are analytical procedures that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development and validation of such methods are critical for assessing the stability of this compound under various environmental conditions.

Forced degradation studies are an integral part of developing a stability-indicating method. pharmaffiliates.com These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate potential degradation products and demonstrate the method's ability to separate them from the parent drug. As per the International Council for Harmonisation (ICH) guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. rjptonline.org

A stability-indicating HPLC method for this compound would likely involve a reversed-phase column with gradient elution to achieve optimal separation of the parent compound from its potential degradants. The detector, typically a photodiode array (PDA) detector, allows for the monitoring of multiple wavelengths and can assist in peak purity assessment.

Table 2: Typical Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Potential Degradation Pathways |

|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl, Heat | Hydrolysis of the amide bond |

| Basic Hydrolysis | 0.1 M NaOH, Heat | Hydrolysis of the amide bond |

| Oxidation | 3% H₂O₂, Room Temperature | Formation of N-oxides or hydroxylated derivatives |

| Thermal Degradation | Dry Heat (e.g., 80°C) | Thermally induced decomposition |

The degradation products generated under these stress conditions are then identified and characterized. This information is invaluable for understanding the degradation pathways of this compound, which in turn aids in the development of stable formulations and the establishment of appropriate storage conditions and shelf-life.

Polymorphism, Pseudopolymorphism, and Crystal Engineering of Keto Diclofenac Sodium Salt

Identification and Characterization of Polymorphic Forms

There is no available scientific literature that identifies or characterizes any polymorphic forms of Keto Diclofenac (B195802) Sodium Salt. Research into the crystallization of this compound under various conditions, which would be necessary to identify different crystalline arrangements, has not been published.

Hydrate (B1144303) and Solvate Forms (Pseudopolymorphism)

Information regarding the formation of hydrate or solvate forms of Keto Diclofenac Sodium Salt is not present in the current body of scientific research. Studies that would detail the interaction of this compound with water or other solvents at a molecular level to form crystalline hydrates or solvates have not been documented.

Solid-State Dehydration and Hydration Mechanisms

As no hydrate forms of this compound have been identified, there is consequently no research on the mechanisms of solid-state dehydration and hydration for this compound. Such studies would require the prior identification and characterization of hydrated crystalline forms.

Crystal Engineering Approaches for Modulating Solid-State Properties

Cocrystallization with Co-formers

There are no published studies on the cocrystallization of this compound with any co-formers. The screening for and synthesis of cocrystals involving this specific salt have not been reported.

Development of Ionic Liquids for Chemical Characterization

There is no available research detailing the development of ionic liquids derived from this compound for the purpose of chemical characterization or for any other application.

Advanced Material Science Applications and Interactions

Encapsulation within Polymeric Matrices

The encapsulation of diclofenac (B195802) sodium within polymeric matrices is a widely studied area for understanding material interactions and release mechanisms. By observing how the compound is released from different polymers, researchers can probe the physicochemical properties of these matrices, such as porosity, tortuosity, and polymer-drug interactions.

Various polymers have been utilized to create these matrices, including hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), Carbopol, and chitosan (B1678972), as well as biodegradable polymers. researchgate.netnih.govnih.govmdpi.com The choice of polymer and its concentration significantly influences the release profile of the encapsulated compound. For instance, studies have shown that using HPMC alone can result in a rapid release, while blending it with polymers like Carbopol 940 can create a more uniform, zero-order release kinetic, indicating a more controlled and steady release. nih.gov This is attributed to the different swelling and erosion behaviors of the polymer blends when exposed to an aqueous environment.

The mechanism of release is a key area of investigation. It is often analyzed using mathematical models such as the Higuchi model, zero-order, and first-order kinetics. The release exponent 'n' from the Korsmeyer-Peppas model helps to elucidate the nature of the release. A value of n = 0.5 suggests a Fickian diffusion mechanism, where release is governed by diffusion through the polymer matrix. researchgate.net Values between 0.5 and 1.0 indicate anomalous or non-Fickian transport, which involves a combination of diffusion and polymer chain relaxation or swelling. researchgate.net Research on diclofenac sodium release from various matrices, including chitosan-based hydrogels and crosslinked copolymers, has frequently identified non-Fickian diffusion as the dominant release mechanism. researchgate.netmdpi.com

Morphological characterization using techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) reveals how diclofenac sodium is distributed within the polymer matrix. nih.gov Studies have shown that the compound can be encapsulated as micrometric and submicrometric crystals, anchored by physical forces within the polymer network. nih.gov This crystalline distribution and the physical interactions (e.g., hydrogen bonding) between the compound and the polymer are critical in dictating the release rate and mechanism. nih.gov

Table 1: Polymer Matrix Composition and Resulting Release Kinetics of Diclofenac Sodium

| Polymer(s) | Filler/Crosslinker | Key Finding on Release Mechanism | Release Kinetics Model | Citation(s) |

|---|---|---|---|---|

| Hydroxypropyl methylcellulose (HPMC), Carbopol 940 | Lactose | Blends provide more uniform, zero-order release compared to single polymers. | Zero-Order, Non-Fickian | researchgate.netnih.gov |

| Chitosan, Oxidized Konjac Glucomannan | N/A (Self-crosslinked via imine bonds) | Showed significantly sustained release, with only 19% released over 24 hours in simulated intestinal fluid. | Sustained Release | nih.gov |

| Chitosan | N-isopropyl acrylamide (B121943) (NIPAAM), Acrylic Acid (AA) | Crosslinked-graft copolymers exhibited the best controlled release (93.86% in 6 hours). | Non-Fickian Diffusion (n > 1.0) | mdpi.com |

Interactions with Nanomaterials

The study of interactions between diclofenac sodium and various nanomaterials offers a window into surface chemistry, adsorption phenomena, and the potential of these materials for applications like sensing and substance removal. Nanomaterials such as graphene, silica, and functionalized clays (B1170129) are of particular interest due to their high surface-area-to-volume ratio and unique surface properties.

Graphene and its derivatives, like graphene nanoplatelets (GNP) and reduced graphene oxide (rGO), have demonstrated significant potential for the adsorption of diclofenac sodium from aqueous solutions. researchgate.netrsc.org Batch adsorption experiments have been conducted to determine the optimal conditions for removal, investigating parameters like pH, temperature, contact time, and adsorbent dosage. researchgate.net One study found a maximum removal of 99% of diclofenac sodium using GNP at a pH of 5 and a temperature of 25°C. researchgate.net

The mechanism of adsorption is often elucidated through isotherm and kinetic models. The Langmuir isotherm model, which suggests monolayer adsorption onto a homogeneous surface, has been found to fit the experimental data well for GNP, with a maximum sorption capacity of 59.67 mg/g reported for rGO. researchgate.netrsc.org Kinetic studies frequently show that the adsorption process follows pseudo-second-order kinetics, indicating that chemisorption may be the rate-limiting step. researchgate.net However, theoretical studies based on Density Functional Theory (DFT) predict a physisorption regime, suggesting that weaker van der Waals forces are the primary drivers of the interaction between the diclofenac molecule and the graphene surface. rsc.org

Functionalized clays, such as palygorskite, have also been investigated as adsorbents. nih.gov While natural clays may have low adsorption capacity for anionic compounds like diclofenac, acid and organo-functionalizations can significantly enhance their performance by modifying surface charges and porosity. nih.gov Studies on functionalized palygorskite have shown a maximum adsorption capacity as high as 253.34 mg/g, with the process being best described by the Langmuir model, indicating homogeneous monolayer adsorption. nih.gov

Table 2: Adsorption Characteristics of Diclofenac Sodium on Nanomaterials

| Nanomaterial | Max. Adsorption Capacity (q_m) | Best-Fit Isotherm Model | Best-Fit Kinetic Model | Key Interaction Finding | Citation(s) |

|---|---|---|---|---|---|

| Graphene Nanoplatelets (GNP) | Not specified, but K_L = 1.0363 L/mg | Langmuir | Pseudo-second-order | Adsorption is an exothermic and spontaneous process. | researchgate.net |

| Reduced Graphene Oxide (rGO) | 59.67 mg/g | Liu | General-order | Theoretical calculations predict a physisorption regime. | rsc.org |

Exploration in Environmental Remediation

Diclofenac sodium is recognized as an environmental contaminant due to its persistence in water bodies. nih.gov This has led to research into advanced oxidation processes (AOPs) and other remediation techniques to understand its degradation pathways. Ultrasonic degradation is a prominent area of this research.

The application of ultrasonic irradiation at specific frequencies (e.g., 585kHz) can induce the degradation of diclofenac in water. nih.gov This process relies on acoustic cavitation—the formation, growth, and collapse of microbubbles. The collapse creates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species like hydroxyl radicals (•OH). nih.gov These radicals are powerful oxidizing agents that can break down complex organic molecules like diclofenac.

Studies have shown that the degradation mechanism is complex, occurring in three main zones: within the cavitation bubble, at the bubble-liquid interface (supercritical interface), and in the bulk solution. nih.gov The dominant reaction zone can depend on the gasses dissolved in the water. For instance, under air and oxygen-saturated conditions, oxidation at the supercritical interface plays a major role, whereas under argon and nitrogen, reactions involving •OH in the cavitation bubble and bulk solution are more dominant. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is used to identify the by-products of degradation, allowing researchers to propose the main degradation pathways. nih.govunirioja.es The process typically involves hydroxylation, decarboxylation, and cleavage of the molecule. researchgate.net Identified by-products include compounds like 2,6-dichloroaniline (B118687) and 2-(2-hydroxyphenyl) acetic acid. nih.govresearchgate.net

Other AOPs, such as sonophotocatalysis which combines ultrasound with a photocatalyst like titanium dioxide (TiO₂), have also been explored. nih.govunimi.it This combined approach can lead to a synergistic effect, enhancing the rate of degradation and mineralization (the complete conversion of the organic compound to CO₂, water, and mineral acids). nih.gov However, it has been noted that while AOPs can effectively remove the parent compound, the resulting mixture of degradation by-products can sometimes exhibit increased toxicity compared to the original diclofenac sodium solution. nih.govnih.gov

Table 3: Degradation of Diclofenac Sodium via Ultrasonic and Advanced Oxidation Processes

| Degradation Method | Key Reactive Species | Primary Degradation Pathway(s) | Identified By-products | Citation(s) |

|---|---|---|---|---|

| Ultrasonic Irradiation (585kHz) | Hydroxyl Radicals (•OH) | Oxidation in supercritical interface and bulk solution. | Not explicitly listed in source, but pathways proposed via LC-MS. | nih.gov |

| Sonophotocatalysis (Ultrasound + UV-A + TiO₂) | Hydroxyl Radicals (•OH) | Hydroxylation, oxidation. | More oxidized compounds compared to photocatalysis alone. | nih.gov |

| Photocatalysis (UV-A + TiO₂) | Hydroxyl Radicals (•OH) | Hydroxylation of aromatic rings. | 2-aminophenol, catechol, 2,6-dichloroaniline, fumaric acid. | researchgate.net |

Q & A

Q. What are the key physicochemical properties of Keto Diclofenac Sodium Salt critical for experimental design?

Methodological Answer: Key properties include solubility (50 mg/mL in water), molecular weight (318.13 g/mol), melting point (288–290°C), and pKa (4 at 25°C). These influence formulation stability, buffer compatibility, and in vivo bioavailability. For solubility-dependent assays, pre-dissolution in aqueous buffers at controlled pH (e.g., phosphate buffer, pH 7.4) is recommended. Stability testing under varying temperatures and light exposure is essential to avoid degradation .

Q. How can researchers assess the purity and stability of this compound in laboratory settings?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 276 nm is standard for purity analysis. Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can predict degradation pathways. Storage at room temperature in airtight, light-resistant containers is advised to prevent hydrolysis or photodegradation .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Adhere to GHS risk codes: R25 (toxic if swallowed), R36/37/38 (eye/skin/respiratory irritation), and R63 (potential fetal harm). Use PPE (gloves, lab coats, goggles) and engineering controls (fume hoods). Emergency protocols include immediate eye rinsing (S26) and medical consultation if ingested (S45). Waste disposal must comply with hazardous material regulations (S60) .

Advanced Research Questions

Q. How should in vitro studies be designed to evaluate the cyclooxygenase (COX) inhibitory activity of this compound?

Methodological Answer: Use cell-based assays (e.g., MCF7 cells) with ICC/IF staining to quantify COX-1/2 inhibition. Treat cells with concentrations ranging from 10 nM to 1 µM in DMSO vehicle for 6 hours at 37°C. Validate results via Western blotting or ELISA for prostaglandin metabolites. Include positive controls (e.g., indomethacin) and normalize to untreated cells .

Q. What methodologies address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer: Optimize formulation using bioavailability enhancers (e.g., cyclodextrins) or nanoemulsions. Conduct parallel in vitro dissolution (USP apparatus) and in vivo plasma concentration studies in rodent models. Analyze correlations using compartmental modeling (e.g., NONMEM) to identify absorption barriers like first-pass metabolism or protein binding .

Q. How can synthesis protocols for this compound be optimized for higher yield and purity?

Methodological Answer: Adjust reaction pH to 6–7 during sodium salt formation to minimize byproducts. Use recrystallization from ethanol/water (3:1 v/v) at 4°C for purity >99%. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and characterize intermediates via NMR (¹H, ¹³C) and FTIR .

Q. What statistical approaches reconcile conflicting efficacy data across studies on this compound?

Methodological Answer: Perform meta-analyses using PRISMA guidelines to pool data from randomized controlled trials (RCTs) and observational studies. Apply random-effects models to account for heterogeneity. Stratify by study design (e.g., case-control vs. cohort) and adjust for confounders (e.g., dosage, comorbidities) using multivariate regression .

Q. How can analytical methods for detecting this compound metabolites be validated?

Methodological Answer: Use LC-MS/MS with MRM transitions (e.g., m/z 318 → 214 for parent ion) for metabolite identification in plasma or urine. Validate specificity, linearity (1–100 ng/mL), and recovery rates (>85%) per FDA guidelines. Cross-validate with NMR for structural confirmation of hydroxylated or glucuronidated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。